Thieno[3,4-B]pyridine-2,4-diol is a heterocyclic compound characterized by a fused ring system that combines a thiophene ring and a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The structural features of thieno[3,4-B]pyridine-2,4-diol contribute to its reactivity and interactions with biological targets.
This compound falls under the category of heterocyclic compounds, specifically thienopyridines, which are known for their diverse pharmacological properties. Heterocycles are compounds that contain atoms of at least two different elements as members of their rings, with thieno[3,4-B]pyridine-2,4-diol containing sulfur and nitrogen as heteroatoms.
The synthesis of thieno[3,4-B]pyridine-2,4-diol can be achieved through several methodologies:
The synthetic routes typically involve controlling reaction conditions such as temperature and solvent choice to optimize yields and selectivity. For example, reactions performed at elevated temperatures often yield higher product purity.
Thieno[3,4-B]pyridine-2,4-diol features a unique molecular structure characterized by:
The molecular formula for thieno[3,4-B]pyridine-2,4-diol is . Its molecular weight is approximately 194.21 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity in various chemical environments.
Thieno[3,4-B]pyridine-2,4-diol undergoes several chemical reactions:
The reactivity of thieno[3,4-B]pyridine-2,4-diol is influenced by its electronic properties due to the presence of both sulfur and nitrogen atoms within its structure. These heteroatoms can stabilize certain reaction intermediates or facilitate specific types of chemical transformations.
The mechanism of action for thieno[3,4-B]pyridine-2,4-diol primarily relates to its interactions with biological targets:
In vitro studies have shown that thieno[3,4-B]pyridine derivatives exhibit varying degrees of biological activity against cancer cell lines and other disease models .
Thieno[3,4-B]pyridine-2,4-diol has several scientific uses:
Thieno[3,4-b]pyridine-2,4-diol belongs to the class of fused bicyclic heterocycles characterized by a thiophene ring annulated with a pyridine moiety. The numbering system follows IUPAC conventions where the thieno prefix indicates the thiophene component, and [3,4-b] specifies the bond fusion pattern between thiophene positions 3-4 and pyridine bond 'b' [1] [7]. The "-2,4-diol" suffix denotes hydroxyl substituents at pyridine positions 2 and 4. This compound is a structural isomer of other thienopyridine systems like thieno[2,3-b]pyridine or thieno[3,4-d]pyrimidine, with distinct electronic distributions due to differing fusion patterns [3] [10].
Table 1: Nomenclature of Key Thienopyridine Derivatives | Compound Name | CAS Number | Molecular Formula | Fusion Pattern | |---------------------------|----------------|------------------------|---------------------| | Thieno[3,4-b]pyridine | 13769913 | C₇H₅NS | [3,4-b] | | Thieno[3,4-d]pyrimidine-2,4-diol | 6251-30-5 | C₆H₄N₂O₂S | [3,4-d] | | Thieno[2,3-d]pyrimidine-2,4-diol | 12217323 | C₆H₄N₂O₂S | [2,3-d] | | 7-(Thiophen-2-yl)-9-(trifluoromethyl)thieno[2,3-b:4,5-b']dipyridine-2,4-diol | 290299-98-8 | C₁₅H₇F₃N₂O₂S₂ | Tricyclic |
The molecular framework exhibits planar geometry with intramolecular hydrogen bonding between the C2-OH and ring nitrogen (N3), creating a pseudo-aromatic system. This hydrogen-bonding network significantly influences tautomeric equilibria, with the diketo tautomer (2,4-dioxo form) often predominating in solid-state structures [3] [10]. Substituents at the 3-position (e.g., alkyl groups) can shift this equilibrium and alter dipole moments, affecting solubility and binding interactions.
The chemistry of thienopyridines evolved from early 20th-century investigations into heterocyclic bioisosteres, where researchers sought sulfur analogs of biologically active nitrogen heterocycles. Initial synthetic routes relied on Gewald-type reactions involving cyclocondensation of mercaptoacetates with cyanoacetates, but these typically yielded [2,3-b]-fused systems rather than the [3,4-b] isomers . The targeted synthesis of thieno[3,4-b]pyridines emerged in the 1970s-1980s via multistep sequences starting from functionalized thiophenes or pyridines, though low yields hampered early development.
A pivotal advancement came with the discovery of palladium-catalyzed cross-coupling methodologies in the 2000s, enabling efficient annulation of complex substituents. This facilitated the synthesis of derivatives like 7-(thiophen-2-yl)-9-(trifluoromethyl)thieno[2,3-b:4,5-b']dipyridine-2,4-diol (CAS 290299-98-8), demonstrating expanded π-conjugation for enhanced protein binding [8]. Contemporary routes employ microwave-assisted cyclizations and flow chemistry to access gram-scale quantities of the core scaffold .
The significance of this chemotype intensified with the recognition that thieno[3,4-b]pyridine-2,4-diol serves as a versatile precursor to kinase inhibitors and HSP90 antagonists. Its structural plasticity allows regioselective functionalization at C3, C6, and N1 positions, enabling rational drug design .
Thieno[3,4-b]pyridine-2,4-diol exhibits striking bioisosterism with natural purines, where the thiophene sulfur mimics the imidazole N9 position while retaining complementary hydrogen-bonding motifs. This is evident from crystallographic studies showing that the diol groups adopt hydrogen-bonding geometries identical to adenine N1-H/N6 or guanine N1-H/O6/N7 pharmacophores when bound to ATP-binding sites [9].
Table 2: Bioisosteric Mapping to Purines | Purine Position | Function | Thieno[3,4-b]pyridine-2,4-diol Equivalent | |---------------------|--------------|------------------------------------------------| | N1 | H-bond donor | 4-OH/N3 (diketo tautomer) | | N3 | H-bond acceptor | Ring sulfur (S1) | | N7 | H-bond acceptor | 2-C=O (diketo tautomer) | | N9 | Scaffold anchor | C3 substituent |
The electron-rich thiophene enhances π-stacking capacity versus purines, while the C3 position serves as a strategic vector for installing substituents that mimic 9-alkylpurines. Derivatives with ethyl ester groups at C3 demonstrate enhanced Hsp90 inhibition (IC₅₀ = 58 nM) due to hydrophobic interactions with the ATP-binding pocket, analogous to the adenine-binding region . This bioisosteric relationship underpins the scaffold’s utility across target classes:
Table 3: Hydrogen Bonding Capacity in Common Pharmacophores | Pharmacophore | H-Bond Donors | H-Bond Acceptors | LogP (calc) | |---------------------------|--------------------|----------------------|-----------------| | Adenine | 1 | 3 | -0.9 | | Guanine | 2 | 4 | -1.2 | | Thieno[3,4-b]pyridine-2,4-diol | 2 | 4 | 0.3 | | 6-Chloro-2,4-dihydroxythieno[3,4-d]pyrimidine | 2 | 4 | 1.1 |
The moderate lipophilicity (LogP ≈ 0.3–1.1) bridges hydrophilic purines and hydrophobic drug-like molecules, enabling optimized membrane permeability. Metabolic stability is enhanced by replacing the oxidation-prone purine imidazole ring with thiophene, though susceptibility to sulfoxidation remains a consideration in prodrug design [9].
Table 4: Functionalization Effects on Target Engagement | C3 Substituent | Biological Target | Effect vs. Unsubstituted Core | |--------------------|------------------------|----------------------------------| | Ethyl ester | Hsp90 ATPase | 1000-fold increased affinity | | Piperazinylmethyl | Ser/Thr kinases | Enhanced solubility & selectivity | | Phenyl | PARP1 | Improved π-stacking | | Thiomorpholine | PI3Kγ | Favorable shape complementarity |
The strategic incorporation of hydrogen-bonding auxiliaries (e.g., carboxamides at C6) further refines target specificity, enabling discrimination between structurally related kinases. This tunable pharmacophore profile solidifies thieno[3,4-b]pyridine-2,4-diol as a privileged scaffold in purine-mimetic drug discovery .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1